molecular formula C14H13N3O6S B4699876 N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B4699876
M. Wt: 351.34 g/mol
InChI Key: ZQKAOWSFWDGVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as ANPA, is a chemical compound that has been widely used in scientific research due to its unique properties. ANPA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across epithelial cells.

Mechanism of Action

ANPA inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function by binding to a specific site on the protein known as the ATP binding site. This binding prevents ATP from binding to the protein, which is necessary for N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide to function properly. As a result, ANPA inhibits ion transport across epithelial cells, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function in a concentration-dependent manner. In vivo studies have shown that ANPA can reduce airway surface liquid volume and mucus viscosity, which are important factors in the pathogenesis of cystic fibrosis. Additionally, ANPA has been shown to have anti-inflammatory effects in animal models of lung disease.

Advantages and Limitations for Lab Experiments

ANPA has several advantages for lab experiments. It is a potent and specific inhibitor of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, making it a valuable tool for studying the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in normal physiology and disease. Additionally, ANPA is relatively easy to synthesize and can be obtained in large quantities. However, ANPA also has some limitations. It is a reactive compound that can form adducts with other proteins, which can complicate data interpretation. Additionally, ANPA has a short half-life in vivo, which can limit its usefulness for studying long-term effects.

Future Directions

There are several future directions for research on ANPA. One area of interest is the development of more potent and specific inhibitors of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function. Additionally, ANPA could be used in combination with other drugs to enhance its therapeutic potential. Another area of interest is the development of new animal models of cystic fibrosis that more closely mimic the human disease. Finally, ANPA could be used to study the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in other diseases, such as inflammatory bowel disease and polycystic kidney disease.
Conclusion:
In conclusion, ANPA is a valuable tool for studying the function of the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide protein in normal physiology and disease. Its unique properties make it a potent and specific inhibitor of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, which has important implications for the development of new therapies for cystic fibrosis and other diseases. While ANPA has some limitations, its potential for future research makes it an important compound in the scientific community.

Scientific Research Applications

ANPA has been widely used in scientific research to study the function of the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide protein. N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide is a chloride channel that is expressed in epithelial cells and plays a critical role in regulating ion transport across cell membranes. Mutations in the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide gene can lead to cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. ANPA has been shown to inhibit N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, making it a valuable tool for studying the role of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide in normal physiology and disease.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6S/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKAOWSFWDGVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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